1H-Perfluorohex-1-ene

Description

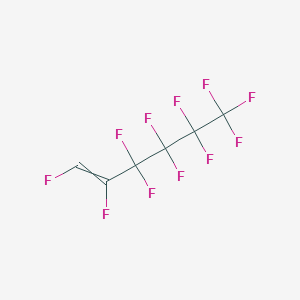

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCWZRARCMLNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895218 | |

| Record name | 1-(1,2-Difluoroethenyl)perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66249-21-6 | |

| Record name | 1-(1,2-Difluoroethenyl)perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1h Perfluorohex 1 Ene

Electrophilic and Nucleophilic Additions to the Perfluorinated Double Bond

The reactivity of the carbon-carbon double bond in 1H-Perfluorohex-1-ene is significantly influenced by the strong electron-withdrawing effects of the fluorine atoms. This electronic characteristic makes the double bond susceptible to nucleophilic attack. A notable strategy for functionalizing terminal perfluoroalkenes involves the nucleophilic displacement of a fluorine atom located at the double bond. nih.gov

The reaction of this compound with nucleophiles such as sodium sulfite (B76179) (Na₂SO₃) serves as a method for introducing sulfonic groups. nih.gov When this compound is treated with sodium sulfite in a water/isopropanol mixture, a nucleophilic substitution occurs. nih.gov This reaction is based on the principle that the sulfite anion (SO₃²⁻) can smoothly displace a vinylic fluorine atom. nih.gov The primary product obtained from this reaction is an allylic sulfonate, resulting from a rearrangement of the double bond. nih.gov

The reaction between this compound and sulfite species demonstrates distinct regioselectivity. Instead of a direct substitution at the initial double bond position to yield an α,β-unsaturated compound, the reaction proceeds with a double bond rearrangement. nih.gov This leads to the predominant formation of the allyl sulfonate, specifically perfluoro-hex-2-ensulfonate, as the major product. nih.gov Trace amounts of the expected α,β-unsaturated product are observed. nih.gov This preferential formation of one constitutional isomer over another is a hallmark of a regioselective reaction. masterorganicchemistry.comchemistrysteps.com

In addition to the primary substitution product, the reaction also yields an isomer resulting from an addition reaction across the double bond. nih.gov

A significant side reaction that occurs during the treatment of this compound with sodium sulfite is the addition to the double bond. nih.gov This side reaction leads to the formation of a saturated sulfonic salt, which is a saturated analogue of the starting alkene. nih.gov Investigations using ¹⁹F-NMR spectroscopy revealed that this saturated product can constitute approximately 25% of the product mixture. nih.govresearchgate.net The formation of this saturated analogue, identified as a saturated sulfonic salt (24), competes with the desired nucleophilic displacement pathway that forms the unsaturated sulfonate (23). nih.gov

Table 1: Product Distribution in the Reaction of this compound with Sodium Sulfite

| Product Type | Compound Name | Approximate Yield | Source |

| Allylic Substitution Product | Perfluoro-hex-2-ensulfonate | ~75% | nih.gov |

| Addition Product | Saturated Sulfonic Salt | ~25% | nih.govresearchgate.net |

Radical Reaction Pathways

Radical reactions, particularly polymerization, represent another important pathway for the transformation of this compound. The process involves converting the monomer into a homopolymer through a chain-reaction mechanism initiated by radicals. fluorine1.rufluorine1.ruchandra-asri.com

The radical polymerization of this compound requires an initiator to begin the reaction. fluorine1.ruuomustansiriyah.edu.iq Experiments conducted at ultrahigh pressure without an initiator did not result in polymer formation, underscoring the necessity of a radical source. fluorine1.ru The initiation mechanism involves two key steps: the generation of free radicals from an initiator molecule, followed by the addition of this initiator radical to the carbon-carbon double bond of a this compound monomer. uomustansiriyah.edu.iqfujifilm.com This initial addition creates a new, larger radical (an active monomeric free radical species) which can then propagate by reacting with subsequent monomer molecules. fujifilm.com

For the successful polymerization of this compound, a perfluorinated peroxide initiator has been effectively utilized. fluorine1.rufluorine1.ru Specifically, a peroxide initiator derived from pentafluorobenzoic acid was used at molar concentrations ranging from 1.5% to 2.2%. fluorine1.ru This type of initiator is crucial for commencing the radical chain reaction under ultrahigh pressure (e.g., 10,000 atm) and elevated temperatures (180-240°C). fluorine1.ru The initiator decomposes to produce the necessary free radicals that attack the monomer, leading to the synthesis of the perfluorohex-1-ene (B1329354) homopolymer. fluorine1.rufluorine1.ru The resulting polymer is a viscous, transparent, or slightly colored gel. fluorine1.ru

Table 2: Conditions for Radical Polymerization of this compound

| Parameter | Value/Type | Source |

| Pressure | Ultrahigh (e.g., 10,000 atm) | fluorine1.ru |

| Temperature | 180-240°C | fluorine1.ru |

| Initiator Type | Perfluorinated Peroxide | fluorine1.rufluorine1.ru |

| Specific Initiator | Based on Pentafluorobenzoic Acid | fluorine1.ru |

| Initiator Concentration | 1.5 - 2.2 mol% | fluorine1.ru |

| Product | Perfluorohex-1-ene Homopolymer | fluorine1.ru |

| Product Yield | ~30% | fluorine1.ru |

Impact of Dissolved Oxygen as a Radical Inhibitor

Dissolved oxygen is a known inhibitor of radical polymerization reactions involving this compound. fluorine1.ru In the synthesis of its homopolymer, it is standard procedure to distill the monomers in an argon atmosphere to remove dissolved oxygen. fluorine1.ru This step is crucial because the presence of oxygen can impede the radical-driven polymerization process. fluorine1.ru The inhibitory effect of dissolved oxygen is a common phenomenon in radical reactions, where oxygen can act as a scavenger for radical species, terminating the chain reaction. fluorine1.ruiaea.org While the primary role of dissolved oxygen in this specific context is inhibitory, its broader impact on water chemistry, such as influencing redox conditions and the degradation of materials, is also well-documented. iaea.orgapecwater.com

Thermal Degradation Studies (Chemical Transformations)

The thermal stability and decomposition of per- and polyfluoroalkyl substances (PFAS), including compounds structurally related to this compound, are of significant research interest due to their environmental persistence. nih.govresearchgate.net Thermal treatment is a common method for the degradation of these compounds. und.edu

Identification of Gaseous Perfluoroalkyls as Degradation Products

Thermal decomposition of PFAS at elevated temperatures typically yields a variety of products, including gaseous perfluoroalkyls. mdpi.comnist.gov Studies on the thermal degradation of various PFAS have shown that at temperatures between 200 and 800 °C, these compounds break down, often forming shorter, more volatile perfluorinated substances. mdpi.com For instance, the thermal treatment of PFAS-contaminated soils has been shown to degrade the parent compounds, necessitating air-phase vacuum filtration to capture the resulting gaseous perfluoroalkyls. mdpi.com In the context of polytetrafluoroethylene (PTFE) decomposition, a range of gaseous products are formed, with the specific composition influenced by the atmospheric conditions. nist.gov Research involving the analysis of complex gaseous mixtures from PFAS remediation has identified perfluorohex-1-ene and perfluorohex-2-ene as thermal decomposition products. osti.gov

Table 1: Examples of Gaseous Products from PFAS Thermal Degradation

| Original Substance/Process | Gaseous Products Identified | Reference |

| PFAS-contaminated soil | Gaseous perfluoroalkyls | mdpi.com |

| Polytetrafluoroethylene (PTFE) | Monomer, CO2, Silicon Tetrafluoride | nist.gov |

| PFAS Remediation | Perfluorohex-1-ene, Perfluorohex-2-ene | osti.gov |

Formation of Shorter Perfluorinated Carboxylic Acids

A significant pathway in the degradation of many polyfluorinated substances is the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). industrialchemicals.gov.au While direct studies on this compound are specific, the general trend observed for other PFAS suggests that degradation often leads to the production of PFCAs with fewer carbon atoms than the original molecule. industrialchemicals.gov.au For example, the environmental biodegradation of various perfluorinated chemicals is expected to yield PFCAs with one less perfluorinated carbon atom. industrialchemicals.gov.au This is a critical consideration as short-chain PFCAs, such as perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA), are themselves persistent environmental contaminants. industrialchemicals.gov.auwikipedia.org The degradation of larger PFAS molecules is often a source of these smaller, more mobile PFCAs in the environment. industrialchemicals.gov.au

Elucidation of Decomposition Pathways and Intermediate Species

The decomposition of PFAS like this compound involves complex reaction pathways and the formation of various intermediate species. For PFCAs, thermal decomposition is understood to initiate with the homolytic cleavage of a carbon-carbon bond adjacent to the carboxyl group, which results in the formation of unstable perfluoroalkyl radicals. und.edu

Two potential decomposition pathways are often considered for PFAS:

Carbonization: This pathway involves the transfer of a surface charge electron, leading to the cleavage of a C-F bond and the release of a fluoride (B91410) ion. Subsequent steps lead to further defluorination and the reduction of CF2 units. mdpi.com

Oxidation: In this pathway, the terminal carbon atoms are oxidized, leading to the formation of products like RF-CO2, which can be further transformed. mdpi.com

Recent research has also shed light on degradation pathways that differ from the commonly proposed one-carbon-chain shortening mechanism. yuntsg.com For instance, the degradation of PFCAs in polar aprotic solvents can proceed through reactive perfluoroalkyl ion intermediates formed via decarboxylation. yuntsg.com The study of the decomposition of other complex organic molecules, such as isoprene-derived hydrotrioxides, also provides insights into potential fragmentation mechanisms, including the formation of alkoxy and hydroperoxyl radicals. helsinki.fi

Polymerization Science and Macromolecular Engineering Involving 1h Perfluorohex 1 Ene

Copolymerization Strategies Employing Perfluorohex-1-ene (B1329354)

While the homopolymer of perfluorohex-1-ene is partially crystalline, its copolymers can be engineered to be completely amorphous. fluorine1.ruCurrent time information in Bangalore, IN. This is a common strategy used to modify the properties of polymers to reduce crystallinity and enhance transparency for specific applications. fluorine1.ruCurrent time information in Bangalore, IN.

Research has shown that perfluorohex-1-ene can be successfully copolymerized with other perfluorinated monomers. Current time information in Bangalore, IN. A notable example is its copolymerization with perfluoro-2,2-dimethyl-1,3-dioxole. fluorine1.ruCurrent time information in Bangalore, IN. The resulting copolymer is amorphous, unlike the semi-crystalline homopolymer. fluorine1.ru These amorphous copolymers are transparent in the visible and near-infrared wavelength ranges. Current time information in Bangalore, IN. This property makes them suitable for creating various integrated optical devices, such as optical waveguides, high-speed modulators, and optical radiation amplifiers. Current time information in Bangalore, IN.

Synthesis of Polymeric Derivatives and Hybrid Materials

The synthesis of hybrid materials, which combine inorganic and organic components on a molecular scale, is a rapidly growing field of research. researchgate.net These materials often exhibit synergistic properties that are advantageous for various technological applications. researchgate.netmdpi.com Fluorinated alkenes can serve as key building blocks in creating advanced polymeric derivatives and hybrid systems.

Polymeric oximes are macromolecules containing the oxime functional group (C=N-OH). Their synthesis is an area of interest for creating functional materials. google.com Generally, polymeric oximes can be prepared by polymerizing a monomer that already contains an oxime group. google.com However, achieving high molecular weights with this method can be challenging. google.com

A more common and versatile approach involves the post-polymerization functionalization or the use of "click chemistry". The oxime click reaction, which is the rapid and high-yield reaction between a hydroxylamine (B1172632) and an aldehyde or ketone, is particularly useful in polymer science. rsc.org This reaction can be used for step-growth polymerization to synthesize high molecular weight polymers with oxime linkages in the backbone. rsc.org It has also been employed for polymer functionalization, creating hydrogels, and developing dynamic materials. rsc.org

In the context of fluorinated compounds, research has shown that oximes can react with (trifluoromethyl)alkenes. acs.org This specific reaction proceeds via a single C(sp³)–F bond activation in the CF₃ group, leading to the formation of O-(1,1-difluoroallyl)oxime ethers. acs.org This demonstrates a pathway for incorporating fluorine into polymer structures using oxime chemistry, potentially leading to novel polymeric derivatives with unique properties.

Proton-exchange membranes (PEMs) are critical components in technologies like proton-exchange membrane fuel cells (PEMFCs), where they facilitate proton transport while separating the fuel and oxidant. mdpi.comfrontiersin.org The performance of these membranes is highly dependent on their material composition and structure. researchgate.net

1H-Perfluorohex-1-ene and its derivatives are valuable in the fabrication of PEMs. One synthetic route involves reacting perfluorohex-1-ene with sodium sulfite (B76179) to prepare perfluorinated monomers bearing sulfonic groups, which are essential for proton transport. mdpi.com Although this reaction can produce side products, it represents a strategy for creating monomers similar to those used in commercial perfluorosulfonic acid (PFSA) membranes like Nafion. mdpi.com

A more direct method for fabricating a PEM involves the functionalization of PVDF, as described previously (Section 4.2.2). The graft copolymerization of dehydrofluorinated PVDF with 3-sulfopropyl acrylate (B77674) (SPA) and 1H,1H,2H-Perfluoro-1-hexene (PFH) yields a membrane material, PEM-RCF-2. mdpi.com This membrane combines the structural integrity of the PVDF backbone with the proton-conducting sulfonic acid groups from SPA and the chemical stability provided by the fluorinated PFH grafts. mdpi.com Such membranes are designed for applications not only in fuel cells but also in electrodialysis and other electrochemical processes. mdpi.com

Mentioned Compounds

Advanced Applications in Materials Science and Engineering Excluding Clinical/medical

Design and Synthesis of Functional Polymeric Materials

The ability of 1H-Perfluorohex-1-ene to undergo polymerization and copolymerization allows for the creation of polymers with highly desirable properties, such as high thermal stability, chemical resistance, and specific electrochemical and optical characteristics.

Development of Proton Exchange Membranes (PEMs) for Energy Conversion Systems

Proton exchange membranes (PEMs) are crucial components in energy conversion devices like fuel cells. Research has focused on utilizing this compound (referred to as PFH in some studies) in the development of novel PEMs. One approach involves the chemical modification of polyvinylidene fluoride (B91410) (PVDF) through a dehydrofluorination process, which introduces double bonds into the PVDF backbone. nipne.ro These unsaturated sites then react with monomers such as 1H, 1H, 2H-Perfluoro-1-hexene and a sulfonate-containing monomer (3-sulfopropyl acrylate (B77674) potassium salt, SPA) via radical initiation to form graft copolymers. nipne.ro

This strategy aims to create membranes that are cost-effective and exhibit flexible, easily modifiable properties. nipne.ro The incorporation of the perfluorinated side chains from this compound, along with hydrophilic sulfonate groups, helps to form a system of nanopores containing ionic clusters and channels, similar to those found in benchmark materials like Nafion®. nipne.ro These structures are essential for efficient proton transport. The resulting membranes, based on PVDF copolymers, are considered suitable for applications not only in PEM fuel cells but also in electrodialysis and membrane electrolysis. nipne.ro

Another synthetic route explores the reaction of perfluorohex-1-ene (B1329354) with sodium sulfite (B76179) to prepare perfluorinated sulfonic esters. davidlu.net While this specific reaction can lead to side products, it represents a strategy for creating unsaturated perfluorinated monomers bearing acidic groups necessary for proton conductivity in PEMs. davidlu.net

| Membrane Designation | Monomers Used | Melting Onset Temperature (°C) | Key Structural Feature |

|---|---|---|---|

| PEM-RCF | PVDF, 3-Sulfopropyl acrylate, 1H,1H,2H-Perfluoro-hex-1-ene | 121 | Formation of nanopores with ionic clusters and channels for proton transport. |

| PEM-RCF-2 | PVDF, 3-Sulfopropyl acrylate, 1H,1H,2H-Perfluoro-hex-1-ene | 127 |

Tailored Perfluorinated Polymers for Optical Applications

Perfluorinated polymers are highly sought after for optical applications due to their low refractive indices and low coefficients of optical dispersion. researchgate.net However, many perfluorinated monomers with double bonds exhibit steric hindrance, making them difficult to polymerize under normal conditions. researchgate.net A significant breakthrough has been the synthesis of a perfluorohex-1-ene homopolymer using an ultrahigh pressure method (15-16 thousand atmospheres) in the presence of a perfluorinated peroxide initiator. mdpi.com, researchgate.net

The resulting homopolymer is a partially crystalline material that is soluble in perfluorinated solvents and capable of forming films. mdpi.com, researchgate.net Crucially for optical applications, it exhibits normal dispersion and a low refractive index. mdpi.com, researchgate.net

| Wavelength (nm) | Refractive Index (n) |

|---|---|

| 440 | 1.340 |

| 672 | 1.334 |

The properties of these polymers can be further tailored through copolymerization. Copolymers of perfluorohex-1-ene with other perfluorinated monomers, such as perfluoro-2,2-dimethyl-1,3-dioxole, are amorphous. mdpi.com This amorphous nature is advantageous as it leads to high transparency in the visible and near-IR wavelength ranges, making these copolymers excellent candidates for creating integrated optical devices. mdpi.com

Novel Polymeric Architectures for Specialized Polymer Devices

The unique polymers synthesized from perfluorohex-1-ene serve as building blocks for novel polymeric architectures intended for specialized devices. mdpi.com, researchgate.net The film-forming capability of the homopolymer allows it to be used in the creation of various polymer devices. mdpi.com, researchgate.net

Furthermore, the amorphous copolymers of perfluorohex-1-ene are particularly suited for advanced optical components. mdpi.com Their transparency and tailored refractive indices enable their use in the fabrication of integrated optical devices such as optical waveguides, high-speed waveguide modulators, and optical radiation amplifiers. mdpi.com

Surface Modification and Coating Technologies

The incorporation of perfluoroalkyl chains onto surfaces can dramatically alter their properties, imparting characteristics such as oil and water repellency. This compound serves as a monomer for creating polymers used in these surface modification technologies.

Engineering of Oil-Repellent Films

The principle behind oil-repellent (oleophobic) surfaces lies in minimizing surface energy. mdpi.com Fluorinated polymers are exceptionally effective in this regard due to the low polarizability of C-F bonds. nih.gov The treatment of fabrics and other substrates with perfluorinated organic coatings is a known method for conferring oleophobicity. ontosight.ai

Polymers derived from this compound can be used to create such low-surface-energy coatings. Techniques like plasma polymerization can be employed to deposit thin, uniform, and highly cross-linked films from monomer precursors. researchgate.net This method is advantageous as it can be applied to various substrates to create functional surfaces. researchgate.net By polymerizing this compound onto a material, a film rich in perfluorinated groups is formed, which effectively repels oils and other low-surface-tension liquids.

Surface Property Enhancement in Advanced Materials

Beyond creating repellent films, this compound is used to fundamentally enhance the surface properties of advanced materials. This can be achieved by either incorporating it into a coating or by grafting it onto an existing polymer backbone.

A key example is the surface modification of PVDF membranes, where grafting with 1H, 1H, 2H-Perfluoro-hex-1-ene improves the material's surface properties. nipne.ro This modification can enhance chemical resistance and alter the surface energy, which is critical for performance in applications like membrane-based separation processes. Surface modification techniques are essential because the inherent surface properties of many materials are often inadequate for demanding applications in terms of wettability, adhesion, or corrosion resistance. omega-optical.com The introduction of perfluorinated chains via monomers like this compound provides a robust method to achieve desired surface characteristics, such as hydrophobicity and chemical inertness, thereby expanding the utility of various advanced materials. omega-optical.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1H-Perfluorohex-1-ene. Through the analysis of different atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's framework and the electronic environment of each atom can be assembled.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy is fundamental in identifying the presence and chemical environment of the single proton in this compound. The vinylic proton, being directly attached to the carbon-carbon double bond, is expected to resonate in a specific region of the spectrum. Its chemical shift (δ) is influenced by the strong electron-withdrawing effects of the adjacent fluorine atoms. Furthermore, the signal for this proton will exhibit splitting patterns (multiplicity) due to scalar coupling (J-coupling) with neighboring fluorine nuclei. The magnitude of these coupling constants provides critical information about the through-bond proximity and spatial orientation of the coupled nuclei.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon backbone of this compound. Each of the six carbon atoms in the molecule is expected to produce a distinct signal in the spectrum, reflecting its unique chemical and electronic environment. The carbons of the double bond will appear in the characteristic olefinic region, with their exact chemical shifts influenced by the attached fluorine atoms. The remaining carbons of the perfluoroalkyl chain will also exhibit distinct resonances. The analysis of these chemical shifts helps to confirm the carbon framework of the molecule.

Specific experimental ¹³C NMR spectral data for this compound is not publicly documented.

¹⁹F NMR Spectroscopy for Fluorine Environments and Isomer Distribution

Given the high fluorine content of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for its characterization. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides high sensitivity and a wide range of chemical shifts, which minimizes signal overlap. wikipedia.orgmagritek.com Each of the eleven fluorine atoms, or sets of equivalent fluorine atoms, will produce a unique signal in the ¹⁹F NMR spectrum. The chemical shifts provide detailed information about the electronic environment of each fluorine nucleus, distinguishing between vinylic fluorines and those on the perfluoroalkyl chain. Furthermore, the complex patterns of ¹⁹F-¹⁹F and ¹H-¹⁹F spin-spin coupling are invaluable for confirming the connectivity of the molecule and for determining the specific isomeric form (E/Z) of the double bond.

Publicly accessible, detailed experimental ¹⁹F NMR data, including chemical shifts and coupling constants for this compound, are currently unavailable.

Quantitative NMR for Polymer Composition and End-Group Analysis

Quantitative NMR (qNMR) is a technique that can be employed to determine the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte to that of a known internal standard. In the context of polymers, qNMR can be utilized to analyze the composition of copolymers or to identify and quantify the end-groups of a polymer chain. While this compound is a monomer, qNMR could theoretically be used to determine its purity or to analyze its incorporation into a polymer. Both ¹H and ¹⁹F qNMR methods are viable, with ¹⁹F qNMR often offering advantages for fluorinated compounds due to the wide chemical shift dispersion and lack of background signals.

Specific studies detailing the use of quantitative NMR for the analysis of polymers derived from this compound are not found in the surveyed literature.

Mass Spectrometry (MS) Techniques for Identification and Molecular Mass Determination

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the retention time provides a characteristic identifier. Upon entering the mass spectrometer, the compound is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable clues about its structure. For this compound, fragmentation would likely involve the loss of fluorine atoms and cleavage of the carbon-carbon bonds within the perfluoroalkyl chain.

A publicly available, experimentally determined mass spectrum for this compound could not be located in the reviewed databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. upc.eduuci.eduthermofisher.com The resulting spectrum provides a "molecular fingerprint," where specific absorption bands correspond to the vibrational frequencies of different chemical bonds. uci.edu

Fourier-Transform Infrared (FTIR) spectroscopy is the preferred method of infrared spectroscopy due to its speed and sensitivity. upc.eduuci.eduwikipedia.org It collects spectral data over a wide range simultaneously, which is then converted into a spectrum using a mathematical process called a Fourier transform. uci.eduwikipedia.org

For perfluoroalkenes like this compound, FTIR is instrumental in identifying the characteristic C=C double bond and C-F stretching vibrations. reading.ac.uksci-hub.st The C-F stretching vibrations typically appear as strong absorption bands in the region of 1300-1150 cm⁻¹. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental FTIR to aid in the assignment of vibrational bands. reading.ac.uk The degradation of organic compounds can also be monitored by observing the disappearance of characteristic peaks. researchgate.net

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the direct analysis of solid and liquid samples with minimal preparation. wikipedia.organton-paar.combruker.com In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends into the sample in contact with the crystal. wikipedia.orgyoutube.com This technique is particularly useful for analyzing the surface of materials. researchgate.net

ATR-IR is well-suited for studying fluoropolymers and fluorinated compounds. researchgate.netspectroscopyonline.com The technique can be used to characterize the chemical structure of thin films and coatings derived from monomers like this compound. nih.gov The penetration depth of the evanescent wave, typically between 0.5 and 2 micrometers, is dependent on the wavelength of light, the angle of incidence, and the refractive indices of the ATR crystal and the sample. wikipedia.orgspecac.com For fluorinated compounds, which can have strong absorptions, ATR avoids the issue of signal saturation that can occur in transmission measurements of thick samples. wikipedia.org

Table 2: Comparison of FTIR and ATR-IR for the Analysis of this compound and its Derivatives

| Feature | Fourier-Transform Infrared (FTIR) | Attenuated Total Reflectance (ATR-IR) |

|---|---|---|

| Sampling | Requires sample preparation (e.g., KBr pellets, thin films). | Minimal to no sample preparation needed for solids and liquids. bruker.comspecac.com |

| Analysis Type | Bulk analysis. | Surface analysis. researchgate.net |

| Path Length | Dependent on sample thickness. | Independent of sample thickness, determined by evanescent wave penetration. youtube.com |

| Applications | Identification of functional groups in gases, liquids, and solids. wikipedia.org | Analysis of films, coatings, powders, and viscous liquids. nih.govbruker.comresearchgate.net |

| Key Advantage | High sensitivity and speed. upc.edu | Ease of use and ability to analyze opaque or thick samples. wikipedia.organton-paar.com |

X-ray Diffraction and Scattering Techniques for Material Structure

X-ray diffraction and scattering are powerful techniques for probing the structure of materials at different length scales, from atomic arrangements to nanoscale morphology. scispace.comrug.nl

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), analyzes Bragg peaks at wide scattering angles to investigate structures on the sub-nanometer scale. wikipedia.org It is a fundamental technique for determining the degree of crystallinity in semi-crystalline polymers. wikipedia.orgacs.orgmdpi.com For fluoropolymers derived from monomers like this compound, WAXS can provide information on the crystalline phases present, crystallite size, and preferred orientation of crystallites (texture). acs.orgazom.com

The analysis of WAXS patterns allows for the quantification of the crystalline and amorphous fractions in a polymer sample. acs.org This is crucial as the degree of crystallinity significantly influences the mechanical and thermal properties of the material. azom.com For instance, highly crystalline fluoropolymers tend to be more rigid and have higher melting points. azom.com Simultaneous SAXS/WAXS measurements can provide comprehensive information on both the crystalline phase and the nanostructure during processes like thermal treatment. azom.com

Small-Angle X-ray Scattering (SAXS) is a technique that probes electron density fluctuations over larger length scales, typically from 1 to 100 nanometers. scispace.comvt.edunih.gov It is particularly valuable for characterizing the nanoscale morphology of polymers, including the size, shape, and arrangement of crystalline lamellae, nanoparticles, or pores. vt.eduxenocs.comxenocs.comspectroscopyonline.com

In the context of polymers derived from this compound, SAXS can be used to study the lamellar structure of semi-crystalline fluoropolymers, providing information on the long period, which is the sum of the thicknesses of the crystalline and amorphous layers. xenocs.comspectroscopyonline.comresearchgate.net This information is vital for understanding the structure-property relationships in these materials. xenocs.com SAXS is also a powerful tool for analyzing the morphology of polymer blends, block copolymers, and nanocomposites. vt.eduxenocs.commdpi.com Furthermore, SAXS can be employed to characterize the porosity of materials, which is relevant for applications such as membranes and scaffolds. researchgate.nettue.nl

Table 3: Information Obtained from WAXS and SAXS for Polymers

| Technique | Information Provided | Relevance to Polymers from this compound |

|---|---|---|

| Wide-Angle X-ray Scattering (WAXS) | Degree of crystallinity, crystalline phases, crystallite size, molecular packing. wikipedia.orgacs.org | Determines the fundamental solid-state structure and its influence on mechanical properties. |

| Small-Angle X-ray Scattering (SAXS) | Lamellar structure (long period), particle/domain size and shape, porosity, morphology of blends and composites. vt.eduxenocs.comresearchgate.net | Characterizes the nanoscale organization, which governs many physical and performance characteristics. |

| Simultaneous SAXS/WAXS | In-situ evolution of both crystallinity and nanostructure during processing (e.g., heating, stretching). azom.com | Provides a dynamic understanding of how material structure develops under various conditions. |

Other Advanced Spectroscopic and Analytical Methods in Materials Research

This section details several advanced analytical techniques utilized in materials research, with a specific focus on their application to the characterization of the chemical compound this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method that measures the absorption of UV or visible light by a substance. technologynetworks.com The technique observes the excitation of electrons from the ground state to a higher energy state upon absorbing light energy. libretexts.org The energy of the absorbed light is inversely proportional to its wavelength; therefore, different substances with distinct electron bonding environments will exhibit absorption at different wavelengths. technologynetworks.com A UV-Vis spectrophotometer works by passing a light beam through a sample and comparing its intensity to a reference, providing an absorbance spectrum. technologynetworks.com

This method can yield both qualitative and quantitative data about a compound. libretexts.org Qualitatively, the wavelength of maximum absorbance (λmax) can help identify chromophores, which are parts of a molecule that absorb light. upi.edu Quantitatively, the amount of absorbance is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. libretexts.org

For this compound, UV-Vis spectroscopy would be used to identify electronic transitions within the molecule, particularly those associated with its carbon-carbon double bond (π → π* transitions). The presence of fluorine atoms can influence the energy levels of the molecular orbitals and thus shift the absorption wavelength compared to a non-fluorinated alkene. khanacademy.org While UV-Vis spectroscopy is a fundamental technique for such analyses, specific spectral data and research findings for this compound are not detailed in the available search results. Analysis would typically involve dissolving the compound in a suitable solvent with a low UV cutoff, such as acetonitrile (B52724) or hexane, and measuring the absorbance across the UV range (typically 200-400 nm).

Table 1: Principles of UV-Vis Spectroscopy Analysis for this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound shows the strongest light absorption. upi.edu | Indicates the energy required for the primary electronic transition, likely the π → π* transition of the double bond. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. | A characteristic value for the compound that can be used for quantitative analysis via the Beer-Lambert Law. libretexts.org |

| Electronic Transitions | Promotion of electrons from a lower energy orbital (e.g., bonding π orbital) to a higher energy orbital (e.g., antibonding π* orbital). khanacademy.org | The double bond in this compound is the primary chromophore responsible for UV absorption. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallinity

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to study the thermal properties of materials. researchgate.net It functions by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program. researchgate.net This method can precisely determine the temperatures and enthalpy changes associated with thermal transitions, such as melting, crystallization, and glass transitions. researchgate.netuomustansiriyah.edu.iq

When a sample undergoes a phase transition, such as melting (an endothermic process), it requires more heat to maintain its temperature relative to the reference. This difference in heat flow is detected and plotted against temperature, resulting in a peak. uomustansiriyah.edu.iq The area under this peak is proportional to the enthalpy of the transition. uomustansiriyah.edu.iq

In the context of this compound, DSC analysis would provide critical data on its thermal behavior. Key parameters that could be determined include its melting point, boiling point, and the associated enthalpies of these transitions. This information is vital for understanding the compound's physical state over a range of temperatures and for assessing its purity. Although the PubChem entry for this compound lists its properties, specific experimental DSC thermograms are not available in the provided search results. nih.gov

Table 2: Potential Thermal Transitions of this compound Detectable by DSC

| Thermal Event | Description | Information Gained |

|---|---|---|

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard, glassy state to a rubbery state. | Indicates the temperature at which the amorphous regions of the compound gain segmental mobility. |

| Crystallization (Tc) | The process where a substance solidifies into a highly structured, crystalline form upon cooling from a molten state (exothermic). | Reveals the temperature and enthalpy of crystallization, providing insight into the material's ordering tendency. |

| Melting (Tm) | The transition from a solid to a liquid state (endothermic). uomustansiriyah.edu.iq | Provides the melting point temperature and the enthalpy of fusion, a key indicator of purity and crystalline structure. |

Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF) Analysis

Combustion Ion Chromatography (CIC) is a powerful analytical technique for determining the total amount of specific elements, such as halogens and sulfur, in a variety of sample matrices. thermofisher.com It is particularly valuable for the analysis of per- and polyfluoroalkyl substances (PFAS) as it can measure the total organic fluorine (TOF) content. nih.govnih.gov This serves as a crucial screening method that complements more targeted approaches like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which may only identify a fraction of the total PFAS present. nih.gov

The CIC process involves two main stages. First, the sample is completely combusted in a high-temperature furnace (800–1100 °C) in the presence of oxygen. thermofisher.com During this pyrolysis, organofluorine compounds like this compound are broken down, and the fluorine is converted into gaseous hydrogen fluoride (B91410) (HF). battelle.orgchemrxiv.org In the second stage, the combustion gas is passed through an aqueous absorption solution, where the HF is trapped. This solution is then injected into an ion chromatograph (IC) to separate and quantify the fluoride ion concentration, which directly corresponds to the total fluorine content of the original sample. thermofisher.combattelle.org

This method can be used to determine different fractions of organofluorine, such as Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF), by incorporating pre-concentration or extraction steps before combustion. nih.govchemrxiv.org For this compound, CIC would provide a direct and accurate measure of its total fluorine content, verifying its elemental composition.

Table 3: The Combustion Ion Chromatography (CIC) Analytical Process

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Introduction | A precise amount of the liquid or solid sample is introduced into a combustion furnace. thermofisher.com | To begin the analysis with a known quantity of material. |

| 2. Pyrolysis/Combustion | The sample is heated to high temperatures (e.g., 1100 °C) in an oxygen-rich atmosphere. thermofisher.com | To decompose the organofluorine compound and convert all fluorine into hydrogen fluoride (HF) gas. battelle.org |

| 3. Gas Absorption | The gaseous products are bubbled through an aqueous absorption solution (typically deionized water). chemrxiv.org | To trap the water-soluble HF gas, transferring the fluoride into the liquid phase. |

| 4. Ion Chromatography (IC) Analysis | The absorption solution is injected into an IC system, where ions are separated and detected by a conductivity detector. nih.gov | To specifically quantify the concentration of fluoride ions (F⁻) in the solution. |

| 5. Quantification | The measured fluoride concentration is used to calculate the Total Organic Fluorine (TOF) in the original sample. | To provide a total sum parameter for all fluorine present in the organic compound. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 5-10 nanometers of a material's surface. wikipedia.org The method is based on the photoelectric effect, where irradiating a material with a beam of X-rays causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. bris.ac.uk

Each element has a unique set of electron binding energies, allowing for elemental identification. bris.ac.uk Furthermore, small shifts in these binding energies (known as chemical shifts) provide detailed information about the atom's local chemical environment, such as its oxidation state and the types of atoms it is bonded to. wikipedia.org

For this compound, XPS analysis would be highly informative. A survey scan would confirm the presence of carbon, fluorine, and hydrogen (though hydrogen is not directly detectable by XPS). High-resolution scans of the C 1s and F 1s regions would be of particular interest. The C 1s spectrum would be expected to show multiple peaks corresponding to the different carbon environments in the molecule: the C-H bond, the C=C double bond, and the various C-F bonds (CF, CF₂, CF₃). The binding energy of the carbon signal increases with the number of attached electronegative fluorine atoms. Similarly, the F 1s spectrum could potentially resolve differences between fluorine atoms on the saturated chain versus those on the vinylic carbon.

Table 4: Expected XPS Data for this compound

| Core Level | Expected Features | Information Obtained |

|---|---|---|

| C 1s | Multiple peaks at different binding energies. | Identification of distinct carbon environments: C-H, C=C, C-CF₂, -CF₂-, and -CF₃. The chemical shifts would correlate with the degree of fluorination. |

| F 1s | A primary, intense peak. May show broadening or shoulder peaks with very high resolution. | Confirms the presence of fluorine. Chemical shifts can provide information on the different C-F bonding environments. |

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Composition

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy used for rapid, often real-time, elemental analysis of solids, liquids, or gases with minimal to no sample preparation. researchgate.netappliedspectra.com The technique operates by focusing a high-energy, pulsed laser onto the sample surface. mdpi.com The laser ablates a small amount of material, creating a micro-plasma with temperatures exceeding 15,000 K. appliedspectra.com

As this intensely hot plasma cools, the excited atoms and ions within it relax to their ground states, emitting light at characteristic wavelengths for each element. appliedspectra.com This emitted light is collected and analyzed by a spectrometer. The resulting spectrum contains discrete atomic emission lines, which act as unique fingerprints to identify the elemental composition of the sample. appliedspectra.com The intensity of these lines can also be used for quantitative analysis.

When applied to this compound, LIBS would be capable of detecting its constituent elements: Carbon (C), Hydrogen (H), and Fluorine (F). appliedspectra.com This provides a fast method for confirming the elemental makeup of the compound. The technique is versatile and can be performed at a distance, making it suitable for various analytical scenarios. springernature.com

Table 5: Application of LIBS for Elemental Analysis of this compound

| Element | Expected Emission Lines | Analytical Information |

|---|---|---|

| Carbon (C) | Characteristic atomic emission lines in the UV and visible regions. | Confirms the presence of carbon as a primary constituent. |

| Hydrogen (H) | Prominent emission line in the visible region (e.g., H-alpha at 656.3 nm). | Confirms the presence of hydrogen in the molecule. |

| Fluorine (F) | Characteristic atomic emission lines, typically in the visible to near-infrared region. | Confirms the presence of fluorine, the dominant halogen in the compound. |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulations of Perfluorinated Systems

Molecular modeling and simulations are essential for investigating the behavior of perfluorinated systems at an atomic level. These computational techniques can predict bulk properties and interfacial phenomena that are often difficult to probe experimentally.

Accurate molecular simulations rely on robust force fields, which are sets of parameters describing the potential energy of a system of atoms. For perfluorinated compounds, standard force fields often fail, necessitating the development of specialized parameter sets. researchgate.netaip.org The unique properties of fluorocarbons, such as their high hydrophobicity and lipophobicity, require careful parameterization of both bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions. researchgate.net

The development process typically involves a multi-stage approach. vanderbilt.edu First, an initial model may be constructed from existing parameters, for instance from the Optimized Potentials for Liquid Simulations all-atom (OPLS-AA) or CHARMM force fields. researchgate.netvanderbilt.eduacs.org This model's bonded parameters are then refined and validated by comparing calculated minimum energy conformations against high-level ab initio quantum mechanical calculations. vanderbilt.eduacs.org Finally, non-bonded parameters, particularly van der Waals terms, are optimized to reproduce experimental data over a range of conditions. researchgate.net Key experimental benchmarks for validation include liquid densities and enthalpies of vaporization. acs.orgacs.org

Researchers have successfully developed all-atom force fields for various perfluorinated systems, including perfluoroalkanes and perfluoropolyethers (PFPEs), that show excellent agreement with experimental values. researchgate.netacs.org For example, a derived OPLS-AA-based force field for PFPEs reproduced experimental densities with an error of less than 0.02 g/cm³ and enthalpies of vaporization with an error of less than 0.3 kcal/mol. acs.org However, challenges remain, particularly in accurately modeling the interactions between perfluoroalkanes and alkanes, where standard geometric mean combining rules often fail, requiring the introduction of correction factors. aip.org

Force Field Validation Data| Compound | Property | Average Absolute Error (Simulation vs. Experiment) | Reference |

|---|---|---|---|

| Perfluorodiglyme | Density (ρ) | ~0.4% | vanderbilt.edu |

| Perfluorodiglyme | Enthalpy of Vaporization (ΔHvap) | ~0.7% | vanderbilt.edu |

| Perfluorotriglyme | Density (ρ) | ~1.0% | vanderbilt.edu |

| Perfluorotriglyme | Enthalpy of Vaporization (ΔHvap) | ~2.3% | vanderbilt.edu |

The presence of fluorine atoms profoundly influences the conformational preferences of a molecule. beilstein-journals.org Computational methods are used to explore these effects, which arise from a combination of electrostatic and stereoelectronic interactions. rsc.org The highly polarized and strong C-F bond is a key determinant of molecular shape. beilstein-journals.org

In fluoroalkenes, stereoelectronic factors can lead to what has been described as "chameleonic behavior," where a functional group may act as an electron donor or acceptor depending on its spatial orientation relative to the rest of the molecule. researchgate.net For instance, interactions such as the donation from a C=C π-bond to a vicinal σ* C-O antibonding orbital can be significant. researchgate.net Concurrently, lone pairs on oxygen can interact with vicinal σ* C-F orbitals, with each heteroatom (oxygen and fluorine) capable of playing a dual role as both donor and acceptor. researchgate.net

Key Conformational Effects in Fluorinated Molecules| Effect | Description | Governing Interactions | Reference |

|---|---|---|---|

| Gauche Effect | A preference for a gauche conformation (60° dihedral angle) in F-C-C-X fragments. | Hyperconjugation, Dipole-dipole interactions | beilstein-journals.org |

| Stereoelectronic Chameleon | Functional groups exhibit dual donor-acceptor properties based on their spatial orientation. | Orbital overlap (e.g., nO → σC-F, πC=C → σC-X) | researchgate.net |

| 1,3-Difluoro Repulsion | Avoidance of conformations where two fluorine atoms are in a 1,3-parallel arrangement. | Steric and electrostatic repulsion | beilstein-journals.org |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical (QC) calculations are a cornerstone for investigating chemical reactivity, allowing for the detailed exploration of reaction mechanisms, including the structures of transition states and intermediates. nih.govrsc.org By calculating the energies of reactants, products, and transition states, QC methods can predict reaction feasibility, pathways, and product distributions before experiments are conducted. nih.gov These calculations are particularly valuable for understanding complex reactions or those involving highly reactive species.

For example, the Criegee pathway for the ozonolysis of fluoroalkenes has been explored using restricted Hartree-Fock and Møller-Plesset perturbation theory. smu.edu These calculations revealed that for cis-1,2-difluoroethylene, all three primary steps—primary ozonide (PO) formation, PO decomposition, and final ozonide (FO) formation—are exothermic. smu.edu The calculations demonstrated that fluorine substitution significantly stabilizes formaldehyde, which contributes to the exothermicity of the PO decomposition step. smu.edu Furthermore, the analysis of transition states and dipole-dipole interactions between forming fragments helps explain the observed stereoselectivity of the reaction products. smu.edu

Computed Reaction Energies for Ozonolysis of cis-1,2-difluoroethylene| Reaction Step | Description | Computed Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| I | Primary Ozonide (PO) Formation | -57 | smu.edu |

| II | PO Decomposition | -8 | smu.edu |

| III | Final Ozonide (FO) Formation | -51 | smu.edu |

Computational Approaches for Materials Design (e.g., Polymer Architecture Prediction)

Computational chemistry is increasingly used to guide the rational design of new materials with specific, targeted properties. mdpi.com In the field of fluoropolymers, computational studies can predict how monomer structure will translate into polymer architecture and, consequently, into macroscopic properties like thermal stability, mechanical behavior, and optical characteristics. mdpi.comresearchgate.net

A direct application of this approach is the design of polymers based on perfluorohex-1-ene (B1329354). While many perfluorinated monomers with double bonds are difficult to polymerize under normal conditions due to steric hindrance, computational insights can help identify alternative synthesis conditions. fluorine1.ru For instance, the successful synthesis of a perfluorohex-1-ene homopolymer was achieved under ultrahigh pressure (15-16 kbar) with a perfluorinated peroxide initiator. fluorine1.ru

Computational modeling can link the polymer's molecular structure to its functional properties. The resulting homopolymer of perfluorohex-1-ene is soluble in perfluorinated solvents and exhibits partial crystallinity. fluorine1.ru Spectroscopic refractometry, coupled with computational analysis, can determine key optical properties. The refractive index of the synthesized homopolymer was precisely measured and its dispersion characteristics were fitted to a polynomial, providing crucial data for its potential use in integrated optical devices. fluorine1.ru Furthermore, the prediction that its copolymers with monomers like perfluoro-2,2-dimethyl-1,3-dioxole would be amorphous opens pathways to designing transparent materials for optical waveguides and modulators. fluorine1.ru

Properties of Computationally-Guided Perfluorohex-1-ene Homopolymer| Property | Value / Description | Reference |

|---|---|---|

| Synthesis Conditions | 15-16 kbar pressure, 180-240°C, perfluorinated peroxide initiator | fluorine1.ru |

| Physical State | Partially crystalline solid | fluorine1.ru |

| Solubility | Soluble in perfluorinated solvents | fluorine1.ru |

| Refractive Index (n) at 440 nm | 1.340 | fluorine1.ru |

| Refractive Index (n) at 672 nm | 1.334 | fluorine1.ru |

| Predicted Copolymer State | Amorphous (with perfluoro-2,2-dimethyl-1,3-dioxole) | fluorine1.ru |

Persistence and Degradation Pathways in Environmental Compartments

The persistence of fluorinated compounds is a key environmental concern. service.gov.uk The primary routes of degradation for organic chemicals in the environment—biodegradation, hydrolysis, atmospheric degradation, and photolysis—are all significantly influenced by the high degree of fluorination in 1H-Perfluorohex-1-ene.

Polyfluorinated compounds are generally known to be resistant to microbial degradation. bohrium.comnih.gov The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms make them poor candidates for enzymatic attack. nih.gov

Table 1: Biodegradation Data for the Analogue Compound Perfluorobutylethylene (PFBE)

| Test Type | Duration | Result | Classification | Source |

|---|

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. This degradation pathway is generally not significant for compounds like this compound under typical environmental conditions (pH 4-9). The molecule lacks functional groups that are susceptible to hydrolysis. nih.gov For the analogue PFBE, hydrolysis is not considered an important environmental fate process. service.gov.uknih.gov Therefore, this compound is expected to be hydrolytically stable.

For volatile organic compounds, reaction with atmospheric oxidants is a key degradation pathway. wikipedia.orgharvard.edu The primary oxidant in the troposphere during the daytime is the hydroxyl radical (•OH). wikipedia.orgharvard.edu Alkenes, including fluorinated alkenes, are known to react with •OH, typically through addition to the double bond. nist.govnoaa.gov This process is often the first step in their atmospheric removal. wikipedia.org

While specific rate constants for the reaction of this compound with •OH are not available in the reviewed literature, the atmospheric lifetimes of similar brominated fluoroalkenes are very short due to their reaction with hydroxyl radicals. nist.gov It is therefore anticipated that this compound will have a relatively short atmospheric lifetime. The general degradation scheme for haloalkenes initiated by •OH radicals leads to the formation of haloalkyl peroxy radicals, which subsequently transform into various carbonyl compounds. noaa.gov

Ozone (O₃) can also react with alkenes, but the reaction rate is highly dependent on the structure of the alkene. For many fluorinated alkenes, the reaction with •OH is the dominant atmospheric loss process. harvard.edu

Direct photolysis involves the degradation of a chemical by direct absorption of solar radiation. ub.edu For this to occur, the chemical must have a chromophore that absorbs light in the environmentally relevant spectrum (wavelengths >290 nm).

Based on information for the analogue PFBE, this compound is not expected to undergo significant direct photolysis in the atmosphere. service.gov.uknih.gov This is because it does not possess functional groups that absorb sunlight under environmental conditions. nih.gov Therefore, direct photolysis is not considered a major degradation pathway.

Formation and Identification of Transformation Products

Understanding the products formed from the partial degradation of this compound is crucial for a complete environmental assessment, as these transformation products may also be persistent and mobile.

While the transformation products of this compound have not been explicitly identified, the degradation of the analogue compound PFBE is expected to yield shorter-chain perfluorinated carboxylic acids (PFCAs). service.gov.uk The proposed mechanism involves the cleavage of the ethene group, which could result in the formation of perfluoropentanoic acid (PFPeA) or perfluorobutanoic acid (PFBA). service.gov.uk These shorter-chain PFCAs are themselves known to be highly persistent in the environment. service.gov.uk The degradation of other per- and polyfluoroalkyl substances has also been shown to result in the formation of various PFCAs. researchgate.net

In a different context, the mechanochemical degradation of perfluorohexanoic acid (PFHxA) has been shown to produce this compound, indicating a potential reversible pathway or formation from related compounds under specific conditions. mdpi.com

Table 2: Potential Transformation Products

| Parent Compound (Analogue) | Proposed Transformation Products | Environmental Significance | Source |

|---|

Analytical Challenges in Identifying Unknown Transformation Products

The identification of transformation products of this compound in environmental matrices presents significant analytical challenges. These challenges stem from the inherent stability of the carbon-fluorine bond and the potential for a multitude of transformation pathways, leading to a diverse array of unknown products. service.gov.uk While specific studies on the transformation products of this compound are limited, research on structurally similar per- and polyfluoroalkyl substances (PFAS) provides insight into the complexities involved.

One of the primary difficulties lies in the separation and detection of these transformation products, which may be present at very low concentrations. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the identification of these compounds. kobv.detoxicdocs.orgmdpi.com However, the lack of commercially available analytical standards for potential transformation products makes their definitive identification and quantification a formidable task.

Furthermore, the transformation of this compound can result in products with a wide range of polarities and volatilities, necessitating different analytical approaches for their comprehensive analysis. For instance, the transformation of a related compound, perfluorobutylethylene (PFBE), was suggested to potentially yield shorter-chain perfluorinated acids, which would require different analytical conditions than the parent compound. service.gov.uk The development of robust analytical methods capable of detecting a broad spectrum of potential transformation products is a critical area of ongoing research. nih.gov

A summary of analytical techniques used for related PFAS compounds, which would be applicable to the study of this compound transformation, is presented in the table below.

| Analytical Technique | Application in PFAS Analysis | Potential for this compound Transformation Product ID |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile PFAS and their transformation products. | Suitable for identifying volatile transformation products of this compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection of a wide range of non-volatile and polar PFAS, including acidic transformation products. | Essential for identifying potential non-volatile and acidic transformation products. |

Environmental Mobility and Distribution Research

The environmental mobility and distribution of this compound are governed by its physicochemical properties and interactions with different environmental compartments such as soil, water, and air. Research into these aspects is crucial for predicting its fate and transport in the environment.

Volatilization from Moist Soil Surfaces

Volatilization from moist soil surfaces is anticipated to be a significant fate process for this compound. This is based on its estimated Henry's Law constant, a key parameter that describes the partitioning of a chemical between air and water. For a structurally similar compound, perfluorobutylethylene, the estimated Henry's Law constant of 110 atm-cu m/mole suggests a high potential for volatilization from moist surfaces. nih.gov

The process of volatilization from soil is complex and influenced by several factors, including soil type, moisture content, temperature, and the presence of organic matter. Water evaporating from the soil surface can carry dissolved chemicals to the surface, where they can then volatilize into the atmosphere. usda.gov However, the extent of this process for this compound can be attenuated by its adsorption to soil particles. nih.gov

Immobility in Soil based on Estimated Soil Organic Carbon-Water (B12546825) Partition Coefficient (Koc)

The mobility of this compound in soil is largely influenced by its tendency to adsorb to soil organic carbon. This property is quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates strong adsorption to soil organic matter and consequently, low mobility.

The estimation of Koc is often based on other physicochemical properties like the octanol-water partition coefficient (Kow). ecetoc.org However, for PFAS, the use of Kow to estimate Koc can be inappropriate due to their unique partitioning behavior. itrcweb.org Despite these challenges, it is expected that this compound, being a fluorinated alkene, will exhibit significant partitioning to organic matter in soil, leading to its relative immobility in the soil column. This adsorption to soil and sediment is a key factor in its environmental distribution. nih.gov

A conceptual representation of the relationship between Koc and soil mobility is provided in the table below.

| Estimated Koc Value Range | Implication for Soil Mobility |

| Low | High mobility, potential for leaching to groundwater. |

| Moderate | Limited mobility, some potential for transport. |

| High | Low to negligible mobility, strong adsorption to soil particles. |

Table of Chemical Compounds

| Chemical Name | CAS Number | Molecular Formula |

| 1H-Perfluorohex-1-ene | 66249-21-6 | C6HF11 |

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | 19430-93-4 | C6H3F9 |

| Perfluoro-hex-2-ensulfonate | Not Available | C6HF10O3S- |

| Polyvinylidene fluoride (B91410) (PVDF) | 24937-79-9 | (C2H2F2)n |

| Sodium sulfite (B76179) | 7757-83-7 | Na2SO3 |

| Teflon (Polytetrafluoroethylene) | 9002-84-0 | (C2F4)n |

| (E)-dimethyl 2-(perfluorophenyl)vinylphosphonate | Not Available | C10H8F5O3P |

| Methyl perfluorohex-2-ene-1-sulfonate | Not Available | C7H3F11O3S |

Future Research Directions and Emerging Trends in 1h Perfluorohex 1 Ene Chemistry

Innovations in Sustainable Synthesis Methodologies

The production of fluorochemicals, including 1H-Perfluorohex-1-ene, is undergoing a paradigm shift towards greener and safer methodologies. Traditionally, the synthesis of these compounds relies on highly toxic and corrosive hydrogen fluoride (B91410) (HF) gas in energy-intensive processes. scitechdaily.com However, recent breakthroughs are paving the way for more sustainable alternatives.

A significant innovation is the development of a mechanochemical process that generates fluorochemicals directly from the mineral fluorspar (calcium fluoride, CaF₂), completely bypassing the production of HF gas. scitechdaily.comox.ac.uk Inspired by the natural biomineralization of teeth and bones, this method involves grinding solid CaF₂ with a potassium phosphate (B84403) salt. scitechdaily.com This creates a powdered product, dubbed "Fluoromix," which can be used to synthesize a wide range of fluorochemicals with high yields. scitechdaily.comox.ac.uk This approach not only enhances safety by eliminating hazardous HF but also has the potential to reduce energy requirements and shorten the industrial supply chain, thereby lowering the industry's carbon footprint. scitechdaily.comox.ac.uk

Hydrofluoroolefins (HFOs) like this compound are considered more environmentally friendly alternatives to their predecessors—chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs)—due to their zero ozone depletion potential (ODP) and low global warming potential (GWP). wikipedia.org Their reactivity in the troposphere, due to the carbon-carbon double bond, gives them shorter atmospheric lifetimes. wikipedia.org However, research also indicates that the atmospheric degradation of some HFOs can produce persistent greenhouse gases, such as fluoroform, which necessitates a deeper understanding of their long-term environmental impact. scitechdaily.com

Future research in this area will likely focus on optimizing and scaling up HF-free synthesis routes and conducting comprehensive life-cycle assessments of HFOs to ensure their environmental benefits are fully realized.

Development of Advanced Polymer Architectures and Functionalization Routes

The unique properties of fluoropolymers can be significantly enhanced by controlling their macroscopic structure. Future research will increasingly focus on creating advanced polymer architectures from monomers like this compound, moving beyond simple homopolymers to more complex and functional designs.

Advanced Polymer Architectures: Methods for synthesizing block and graft copolymers offer a pathway to materials that combine the properties of different polymer segments. cmu.edu For instance, a block copolymer could incorporate a rigid fluorinated segment derived from this compound and a flexible non-fluorinated segment, creating a thermoplastic elastomer. Graft copolymers, where side chains are attached to a main polymer backbone, are particularly effective as compatibilizers in polymer blends and composites. cmu.edunih.gov The development of controlled radical polymerization (CRP) techniques provides precise control over these architectures. nih.gov

| Polymer Architecture | Description | Potential Advantage for this compound Polymers |

| Block Copolymer | Two or more different homopolymer chains linked together. | Combines properties, such as creating materials with both high thermal stability (from the fluoroalkene block) and flexibility. |

| Graft Copolymer | A main polymer chain (backbone) with side chains of a different polymer attached. | Improves adhesion and compatibility between fluoropolymers and other materials in blends or composites. cmu.edu |

| Star-Block Copolymer | Multiple polymer chains (arms) radiating from a central core, where each arm is a block copolymer. | Allows for unique solution properties and the creation of nanostructured materials. cmu.edu |

Functionalization Routes: Post-polymerization functionalization is a powerful strategy for introducing specific chemical groups onto a polymer chain after it has been synthesized. nih.gov This approach is often advantageous as it avoids potential interference of the functional groups with the polymerization reaction. nih.gov "Click" chemistry, particularly thiol-ene reactions, provides an efficient route for modifying polymers containing alkene groups, such as those that could be derived from this compound. rsc.org This allows for the attachment of a wide variety of moieties—including alkyl chains, polyethylene glycol (PEG), or bioactive molecules—to tailor the polymer's surface properties, such as wettability, solubility, and biocompatibility. nih.govrsc.org

Exploration of Novel Catalytic Systems for Transformations Involving Perfluoroalkenes

Catalysis is central to developing efficient and selective transformations of perfluoroalkenes. Research is moving towards catalytic systems that can precisely control polymerization and functionalization reactions, often under milder conditions.

One promising area is the use of late transition metal catalysts, such as phosphine-sulfonate palladium complexes. These systems have shown high efficiency in the copolymerization of ethylene with fluorinated olefins like 3,3,3-trifluoropropene, allowing for the creation of linear polyolefins with significant fluorine content. nih.gov Mechanistic studies of these catalysts help elucidate how ligand design can influence monomer incorporation and the final polymer structure. nih.gov

Furthermore, the integration of supported catalysts with continuous flow processes represents a significant advance in green chemistry. beilstein-journals.org Using supercritical fluids as the mobile phase can enhance reaction rates and selectivity while simplifying catalyst recovery and product purification. beilstein-journals.org This approach is particularly attractive for industrial-scale production, offering economic and environmental benefits over traditional batch processes. Future work will aim to discover and optimize catalysts specifically for this compound, enabling the synthesis of novel copolymers and functionalized materials with high precision. beilstein-journals.org

Enhanced Understanding of Reaction Mechanisms under Extreme Conditions

Investigating the behavior of this compound under extreme conditions, such as high pressure and temperature or in plasma environments, opens up pathways to novel materials and a deeper fundamental understanding of its chemical reactivity.

High-pressure polymerization is a key area of exploration. Applying high pressure can significantly alter intermolecular distances and electronic structures, leading to increased reactivity and the formation of unique polymer structures that are not accessible through conventional methods. primescholars.comresearchgate.net For example, pressure-induced polymerization can create highly crystalline polymers or facilitate reactions in monomers that are otherwise unreactive. primescholars.comresearchgate.net Studies on ethylene polymerization under high pressure have allowed for the measurement of reaction kinetics and the calculation of activation energies, providing critical insights into the reaction mechanism. researchgate.net

Plasma environments represent another extreme condition where complex polymerization mechanisms occur. In tetrafluoromethane plasma, for instance, the dissociation of larger polymer particles by electron impact can become a primary source for the production of reactive CF₂ and CF radicals, which then contribute to further polymerization. researchgate.net Understanding the kinetics of these radical production and loss mechanisms is crucial for controlling the structure and properties of plasma-deposited fluoropolymer films. Future research will focus on in-situ characterization and computational modeling to unravel the complex reaction pathways of this compound under these conditions.

| Extreme Condition | Effect on Polymerization | Research Focus |

| High Pressure | Increases reactivity, can lead to unique crystalline structures, enables polymerization of sterically hindered monomers. primescholars.com | In-situ spectroscopy to measure reaction kinetics and determine activation volumes and energies. researchgate.net |

| High Temperature | Provides activation energy for polymerization, influences polymer morphology. | Characterizing the boundary for spontaneous polymerization and its interplay with pressure. researchgate.net |

| Plasma | Generates highly reactive radical species, leading to deposition of thin polymer films. | Studying the kinetics of radical production and loss to control film properties. researchgate.net |

Integration of Machine Learning and AI in Fluoropolymer Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of fluoropolymer science by dramatically accelerating the materials discovery and design cycle. ijisae.orgmicrosoft.com These computational tools can analyze vast datasets to identify complex relationships between a polymer's chemical structure and its macroscopic properties. ijisae.orgllnl.gov

| AI/ML Application | Description | Impact on Fluoropolymer Research |

| Property Prediction | ML models are trained on existing data to predict the properties of new polymer structures. llnl.gov | Radically reduces the time and cost of materials development by enabling high-throughput virtual screening. aimlprogramming.com |

| Generative Design | AI models like GANs or transformers generate novel chemical structures tailored to meet specific performance criteria. researchgate.netnih.gov | Accelerates the discovery of new fluoropolymers with optimized properties for specific applications (e.g., energy storage, electronics). microsoft.comscienmag.com |